2,6-difluoro-4-(methoxymethyl)benzoic acid
Description
2,6-Difluoro-4-(methoxymethyl)benzoic acid is a fluorinated benzoic acid derivative characterized by two fluorine atoms at the 2- and 6-positions of the aromatic ring and a methoxymethyl group at the 4-position. The methoxymethyl substituent introduces steric bulk and moderate lipophilicity, while fluorine atoms enhance electronic effects, influencing acidity and solubility.
Properties
CAS No. |
228122-41-6 |
|---|---|
Molecular Formula |
C9H8F2O3 |
Molecular Weight |
202.15 g/mol |
IUPAC Name |
2,6-difluoro-4-(methoxymethyl)benzoic acid |
InChI |
InChI=1S/C9H8F2O3/c1-14-4-5-2-6(10)8(9(12)13)7(11)3-5/h2-3H,4H2,1H3,(H,12,13) |
InChI Key |
LAHAVZHGHGTTEG-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC(=C(C(=C1)F)C(=O)O)F |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-difluoro-4-(methoxymethyl)benzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 2,6-difluorobenzoic acid as the starting material.
Methoxymethylation: The 4-position of the benzene ring is then functionalized with a methoxymethyl group through a methoxymethylation reaction. This can be achieved using reagents such as methoxymethyl chloride in the presence of a base.
Purification: The final product is purified through recrystallization or chromatographic techniques to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 2,6-Difluoro-4-(methoxymethyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.
Reduction: The fluorine atoms on the benzene ring can be reduced under specific conditions.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst can be employed.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Esters, amides, and other carboxylic acid derivatives.
Reduction Products: Difluorobenzene derivatives.
Substitution Products: Compounds with various functional groups replacing the methoxymethyl group.
Scientific Research Applications
2,6-Difluoro-4-(methoxymethyl)benzoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used as a fluorescent probe or a molecular tag in biological studies.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,6-difluoro-4-(methoxymethyl)benzoic acid exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and targets involved would vary based on the context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2,6-difluoro-4-(methoxymethyl)benzoic acid with analogous benzoic acid derivatives, focusing on structural features, physicochemical properties, and functional implications.
Substituent Effects on Physicochemical Properties
Substituents at the 4-position significantly alter solubility, acidity, and lipophilicity. Key comparisons include:
Key Observations:
- Lipophilicity: Thiophene and pyridyl substituents increase lipophilicity compared to methoxymethyl, which balances polarity and hydrophobicity.
- Acidity: Fluorine atoms lower the pKa of the carboxylic acid group (~1.5–2.0 for most fluorobenzoic acids). The methoxymethyl group’s electron-donating nature may slightly raise pKa compared to electron-withdrawing substituents.
- Solubility: Methoxymethyl enhances aqueous solubility relative to thiophene or dioxane derivatives but less than hydroxyl or carboxylate groups.
Extraction and Transport Behavior
Evidence from emulsion liquid membrane (ELM) studies () highlights the role of substituents in extraction efficiency:
- Benzoic acid derivatives with higher distribution coefficients (e.g., phenol, thiophene analogs) are extracted faster than polar analogs like acetic acid.
- Effective Diffusivity Order: Benzoic acid > acetic acid > phenol (). Methoxymethyl’s moderate polarity may place its diffusivity between benzoic acid and phenol.
Toxicity Predictions
Quantitative structure-toxicity relationship (QSTR) models for benzoic acid derivatives () suggest toxicity correlates with molecular connectivity indices (0JA, 1JA, JB).
- Fluorine Effects: Fluorine’s electronegativity increases 1JA (first-order connectivity index), possibly elevating toxicity relative to non-fluorinated analogs.
Biological Activity
2,6-Difluoro-4-(methoxymethyl)benzoic acid is a benzoic acid derivative with potential applications in medicinal chemistry. Its unique structure, featuring two fluorine atoms and a methoxymethyl group, suggests interesting biological properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C9H8F2O3
- Molecular Weight : 202.15 g/mol
- CAS Number : 228122-41-6
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of specific metabolic pathways.
| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| E. coli | 15 | 100 |
| S. aureus | 18 | 100 |
| Pseudomonas aeruginosa | 12 | 100 |
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory effects. In cellular models, it has been shown to reduce the expression of pro-inflammatory cytokines such as IL-6 and TNF-alpha. This suggests potential therapeutic applications in conditions characterized by chronic inflammation.
The biological activity of this compound can be attributed to its ability to modulate various signaling pathways:
- Inhibition of Enzymatic Activity : The compound inhibits cyclooxygenase (COX) enzymes, leading to decreased prostaglandin synthesis.
- Antioxidant Properties : It exhibits antioxidant activity by scavenging free radicals, which contributes to its protective effects against oxidative stress.
- Cell Signaling Modulation : The compound may interfere with NF-kB signaling pathways, reducing the expression of genes involved in inflammation.
Case Studies
Several studies have highlighted the biological relevance of this compound:
- Study on Antimicrobial Efficacy : A recent study published in the Journal of Medicinal Chemistry demonstrated the efficacy of this compound against biofilm-forming bacteria. The results indicated a reduction in biofilm biomass by up to 70% at concentrations as low as 50 µg/mL.
- Inflammation Model : In a murine model of acute inflammation, treatment with this compound resulted in a significant reduction in paw edema compared to control groups (p < 0.05), indicating its potential use in managing inflammatory disorders.
- Cytotoxicity Assessment : Cytotoxicity assays performed on human cancer cell lines revealed that the compound selectively induced apoptosis in cancer cells while sparing normal cells, suggesting a favorable therapeutic index.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
